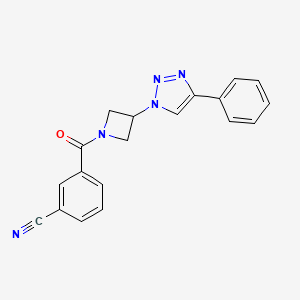
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a phenyl group attached to a 1H-1,2,3-triazole ring, which is further connected to an azetidine ring through a carbonyl group .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been reported in the literature. These compounds are typically synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium . The starting materials and reaction conditions can vary depending on the specific substituents desired in the final product .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring). The triazole ring is also connected to an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms) through a carbonyl group .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, including our compound of interest, are known for their significant role in drug discovery. They are often used as a core structure in medicinal compounds due to their high chemical stability and ability to mimic peptide bonds. For instance, the anticonvulsant drug Rufinamide and the anticancer drug Carboxyamidotriazole both contain a 1,2,3-triazole core .
Organic Synthesis
The triazole ring is a versatile player in organic synthesis. It can act as a scaffold for building complex molecular structures. This is particularly useful in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles are utilized to create polymers with specific properties. The triazole ring can improve the thermal stability and mechanical strength of polymers, making them suitable for industrial applications .
Supramolecular Chemistry
The triazole ring’s ability to engage in hydrogen bonding makes it an excellent candidate for designing supramolecules. These are large structures formed from smaller units and have applications in creating novel materials and sensors .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can be used to link biomolecules like proteins and carbohydrates, which is essential in the development of targeted drug delivery systems .
Fluorescent Imaging
Triazole derivatives are often used in fluorescent imaging due to their ability to emit light when excited. This property is valuable in biological research for tracking and observing cellular processes .
Anticancer Agents
Some triazole derivatives have shown promising results as anticancer agents. They can inhibit the proliferation of cancer cells, as seen in studies where triazole compounds demonstrated cytotoxic activity against various cancer cell lines .
Antimicrobial Activity
Triazole compounds also exhibit antimicrobial properties. They have been studied for their potential to act against a range of microbial pathogens, which could lead to the development of new antibiotics .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Similar 1H-1,2,3-triazole analogs have shown promise as inhibitors against the carbonic anhydrase-II enzyme , suggesting potential applications in the development of new pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with its target, AChE, by forming hydrogen bonds with different targets . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction can inhibit AChE, which is crucial for developing new therapeutic options to counteract neurodegeneration .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Pharmacokinetics
Compounds with this ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the enhanced cholinergic transmission due to the increased concentration of acetylcholine at the synapse. This can potentially alleviate symptoms associated with conditions like Alzheimer’s disease, where cholinergic transmission is impaired .
Eigenschaften
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c20-10-14-5-4-8-16(9-14)19(25)23-11-17(12-23)24-13-18(21-22-24)15-6-2-1-3-7-15/h1-9,13,17H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIJNOWJGRPQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

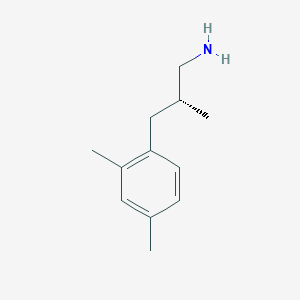


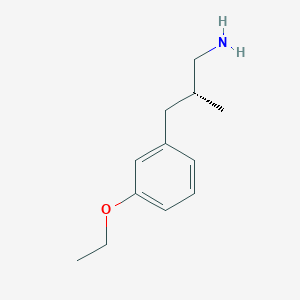
![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)
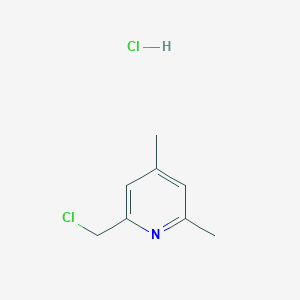
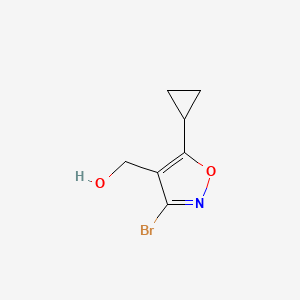
![N-(4-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2868726.png)

![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)
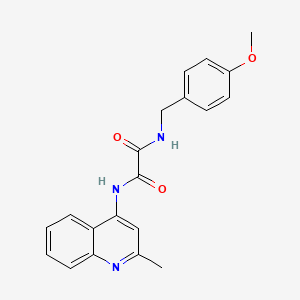

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2868736.png)